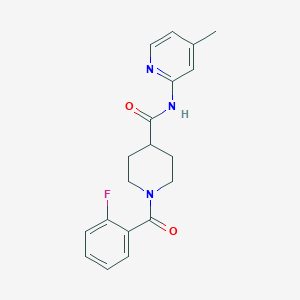

1-(2-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds with structural similarities often involves multistep chemical reactions, including reductive amination, amide hydrolysis, N-alkylation, and reactions involving fluorobenzyl piperazine derivatives. Such processes are critical in constructing the piperidine backbone and incorporating the fluorobenzoyl and pyridinyl groups, indicative of methods that might be employed for the synthesis of the target compound (Yang Fang-wei, 2013).

Molecular Structure Analysis

Crystal and molecular structure determinations, often through X-ray analysis, reveal details such as planarity, dihedral angles, and conformation. These analyses provide insights into the compound's geometry and intramolecular interactions, which are essential for understanding its chemical behavior and potential receptor interactions (S. Özbey et al., 1998).

Chemical Reactions and Properties

Chemical properties of similar compounds include their reactivity in nucleophilic substitution reactions, which can be a pivotal step in synthesizing radiotracers or other functionalized derivatives. The feasibility of such reactions indicates the compound's utility in further chemical modifications and applications in imaging studies (R. Katoch-Rouse & A. Horti, 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in various fields. The crystalline structure analysis provides insights into the compound's stability, polymorphism, and solid-state interactions, which can affect its physical properties and applicability in different environments (C. Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, stability under various conditions, and interaction with biological targets, are defined by the compound's molecular structure. Insights into these properties can be gleaned from studies involving structurally similar compounds, which reveal their potential as ligands for biological receptors or their antimicrobial and anthelmintic activity (Ji-Yong Liu et al., 2009).

Scientific Research Applications

1. Development of Fluorine-18-labeled Antagonists

A study by Lang et al. (1999) explored the synthesis of fluorinated derivatives of WAY 100635 for potential use in radiolabeling with fluorine-18. This research aimed at evaluating biological properties of these compounds in rats, comparing them to [11C]carbonyl WAY 100635 for potential applications in neuroimaging and receptor distribution studies (Lang et al., 1999).

2. Mycobacterium Tuberculosis GyrB Inhibitors

Research by Jeankumar et al. (2013) involved the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as potential inhibitors of Mycobacterium tuberculosis GyrB. Among the synthesized compounds, a derivative showed promising activity against tuberculosis, highlighting the therapeutic potential of these compounds in treating infectious diseases (Jeankumar et al., 2013).

3. Synthesis of Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives

Watanabe et al. (1992) synthesized a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives incorporating a 4-(4-fluorobenzoyl)piperidine group. These compounds were tested for their 5-HT2 and alpha 1 receptor antagonist activity, with potential implications in the development of novel therapeutic agents for various psychiatric and neurological disorders (Watanabe et al., 1992).

properties

IUPAC Name |

1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-13-6-9-21-17(12-13)22-18(24)14-7-10-23(11-8-14)19(25)15-4-2-3-5-16(15)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBHVOAQFYPRAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(3-fluorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4625572.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)

![ethyl ({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4625605.png)

![methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4625622.png)

![2-chloro-5-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4625629.png)

![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)

![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)

![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)

![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)